Octane-d18

Catalog No.
S1518829
CAS No.
17252-77-6
M.F
C8H18
M. Wt
132.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octane-d18

CAS Number

17252-77-6

Product Name

Octane-d18

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane

Molecular Formula

C8H18

Molecular Weight

132.34 g/mol

InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

TVMXDCGIABBOFY-VAZJTQEUSA-N

SMILES

CCCCCCCC

Canonical SMILES

CCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound (2H18)Octane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octane-d18 (CAS: 17252-77-6) is a fully deuterated, linear aliphatic hydrocarbon (C8D18) utilized extensively as an advanced solvent and analytical standard in chemoinformatics, materials science, and environmental analysis. Characterized by a high isotopic purity (typically ≥98-99 atom % D), it features a boiling point of 125–127 °C and a density of 0.815 g/mL at 25 °C . In procurement, Octane-d18 is primarily selected for three distinct functional roles: as a contrast-enhancing oil phase in Small Angle Neutron Scattering (SANS) for soft matter characterization, as a high-temperature non-polar solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of polyolefins, and as a highly reliable internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) quantification of volatile organic compounds (VOCs) [1]. Its fully aliphatic nature ensures that it perfectly mimics the solvation and partitioning behavior of standard n-octane while providing the necessary isotopic differentiation for complex structural and quantitative assays.

Substituting Octane-d18 with unlabeled n-octane or common deuterated solvents (e.g., Toluene-d8, CDCl3) critically compromises assay integrity in specialized applications. In SANS, unlabeled n-octane possesses a negative scattering length density (SLD), rendering it virtually indistinguishable from protonated surfactants or polymers, which destroys the phase contrast required to resolve micellar or microemulsion architectures [1]. In GC-MS VOC analysis, using unlabeled octane as an internal standard is impossible due to its ubiquitous presence as an endogenous biomarker or environmental pollutant, leading to severe signal overlap and quantification errors [2]. Furthermore, attempting to substitute Octane-d18 with aromatic deuterated solvents like Toluene-d8 in NMR or SANS introduces unwanted pi-pi interactions and alters the polarity of the solvation environment, which can artificially shift the critical micelle concentration (CMC) of surfactants or alter the conformation of highly aliphatic polymers.

Superior Neutron Scattering Length Density (SLD) for Phase Contrast

In Small Angle Neutron Scattering (SANS) studies of surfactant bilayers and microemulsions, the solvent must provide high contrast against the protonated solute. Octane-d18 delivers a highly positive scattering length density (SLD) of approximately 6.43 × 10^-6 Å^-2. In direct contrast, unlabeled n-octane exhibits a negative SLD of roughly -0.53 × 10^-6 Å^-2 [1]. This massive contrast differential allows researchers to perfectly 'contrast-match' the oil phase with D2O (SLD ~6.39 × 10^-6 Å^-2) or to starkly highlight the protonated surfactant shell (which typically has an SLD near 0 to -0.5 × 10^-6 Å^-2) [2].

Evidence DimensionNeutron Scattering Length Density (SLD)
Target Compound DataOctane-d18: 6.43 × 10^-6 Å^-2
Comparator Or BaselineUnlabeled n-octane: ~ -0.53 × 10^-6 Å^-2
Quantified DifferenceA >6.9 × 10^-6 Å^-2 shift in SLD, transitioning from a negative to a highly positive scattering profile.
ConditionsSANS structural analysis of oil-swollen surfactant bilayers and tri-n-butyl phosphate (TBP) reverse micelles.

Procuring Octane-d18 is strictly required for SANS researchers who need to mathematically isolate and resolve the dimensions of protonated surfactant networks in oil/water mixtures.

Mass Shift and Retention Time Alignment for GC-MS VOC Quantification

For the quantification of volatile organic compounds (VOCs) in complex matrices like urban air or exhaled breath, internal standards must co-elute with target analytes without mass interference. Octane-d18 provides a precise +18 Da mass shift (molecular ion m/z 132) compared to endogenous unlabeled octane (m/z 114) [1]. Because the deuteration does not significantly alter the boiling point or column interaction, Octane-d18 exhibits a near-identical chromatographic retention time to n-octane, allowing for highly accurate data normalization against matrix effects during Headspace Solid-Phase Microextraction (HS-SPME) [2].

Evidence DimensionMass-to-Charge Ratio (m/z) Shift
Target Compound DataOctane-d18: m/z 132 (Molecular Ion)
Comparator Or BaselineUnlabeled n-octane: m/z 114 (Molecular Ion)
Quantified Difference18 Da mass separation with equivalent GC retention time.
ConditionsHS-SPME GC-MS analysis of volatile hydrocarbons in blood and environmental air samples.

This exact mass shift guarantees that the internal standard signal will not be conflated with environmental or biological octane, ensuring regulatory-grade quantification accuracy.

Extended Thermal Window for Aliphatic Polymer NMR

Analyzing highly non-polar, semi-crystalline polyolefins via NMR often requires elevated temperatures to achieve full polymer dissolution. Octane-d18 offers a boiling point of 125–127 °C, which is significantly higher than common aliphatic deuterated alternatives such as Hexane-d14 (BP ~69 °C) or standard halogenated solvents like CDCl3 (BP 61 °C). This extended thermal window allows researchers to run extended 1H and 13C NMR acquisitions at temperatures exceeding 100 °C without the risk of solvent boil-off, concentration drift, or the need for specialized high-pressure NMR tubes .

Evidence DimensionBoiling Point / Operating Temperature Limit
Target Compound DataOctane-d18: 125–127 °C
Comparator Or BaselineHexane-d14: 69 °C; CDCl3: 61 °C
Quantified DifferenceProvides a >55 °C higher thermal operating window compared to low-boiling deuterated solvents.
ConditionsHigh-temperature NMR characterization of aliphatic polymers and heavy hydrocarbon fractions.

Buyers characterizing polyolefins or heavy crude fractions must procure Octane-d18 to safely maintain sample solubility during long, high-temperature NMR acquisitions.

Contrast-Matched Small Angle Neutron Scattering (SANS)

Octane-d18 is the optimal non-polar solvent choice for SANS studies of reverse micelles, microemulsions, and polymer latexes. Because its scattering length density (SLD) is highly positive, it can be used to contrast-match D2O or to provide a stark background against protonated surfactants (like CTAB or SDS) and extractants (like TBP). This allows materials scientists to directly calculate the core radius and shell thickness of self-assembled nanostructures without solvent interference [1].

Internal Standard for Environmental and Clinical GC-MS

In metabolomics and environmental monitoring, Octane-d18 is procured as a highly reliable internal standard for the quantification of C8-range volatile organic compounds (VOCs). Its +18 Da mass shift ensures it does not interfere with the detection of endogenous n-octane in exhaled breath samples, urban air quality monitoring, or post-mortem blood hydrocarbon analysis, ensuring accurate calibration and data normalization [2].

High-Temperature NMR of Non-Polar Macromolecules

For industrial polymer laboratories analyzing polyolefins, rubbers, or heavy petroleum fractions, Octane-d18 serves as an ideal NMR solvent. Its high boiling point (125–127 °C) and purely aliphatic nature allow it to fully solvate non-polar polymer chains at elevated temperatures (>100 °C) where standard solvents like CDCl3 or Hexane-d14 would boil off, ensuring stable, high-resolution 1H and 13C NMR spectra.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (90.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (90.7%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

17252-77-6

Wikipedia

Octane-d18

Dates

Last modified: 08-15-2023

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